Montelukast Cyclized Ether impurity-d6
Description
Significance of Impurity Profiling in Pharmaceutical Development
Impurity profiling is a critical aspect of modern pharmaceutical development, ensuring the quality, safety, and efficacy of drug products. globalpharmatek.comwisdomlib.org It involves the identification, quantification, and control of unwanted chemicals that may be present in active pharmaceutical ingredients (APIs) or finished drug products. rjpdft.comveeprho.com These impurities can originate from various sources, including the manufacturing process, raw materials, degradation of the drug substance, or storage conditions. veeprho.comresearchgate.net Even in trace amounts, impurities can potentially impact the stability of the drug and the safety of the patient. veeprho.com
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines that mandate comprehensive impurity profiling for new drug applications. globalpharmatek.comrjpdft.com This systematic analysis helps in understanding potential degradation pathways, which in turn aids in establishing appropriate storage conditions and shelf life for the pharmaceutical product. globalpharmatek.com Furthermore, impurity profiling is essential for validating the analytical methods used to detect and quantify these substances, ensuring accuracy and reliability. globalpharmatek.com By meticulously characterizing the impurity profile, pharmaceutical manufacturers can optimize the production process to minimize the formation of impurities, thereby upholding the integrity of the API and safeguarding public health. globalpharmatek.comveeprho.com
Academic Perspectives on Drug Substance Impurities
From an academic and research standpoint, the study of drug substance impurities is a field of significant scientific inquiry. researchgate.net An impurity is defined as any component of a drug substance that is not the defined chemical entity. researchgate.net The focus within the pharmaceutical sciences has increasingly shifted from merely ensuring the 'purity profile' to thoroughly understanding the 'impurity profile'. rjpdft.com This includes not only process-related impurities but also degradation products and potentially genotoxic impurities. rjpdft.com
Academic research delves into the classification of impurities based on their origin, chemical composition, and biological safety. veeprho.com The sources are diverse and can include reagents, catalysts, solvents, intermediates, and by-products from the synthesis process. researchgate.net Degradation products can also form due to factors like hydrolysis, oxidation, or photolytic cleavage during manufacturing or storage. nih.gov The development of sophisticated analytical techniques, such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, has been pivotal. researchgate.netresearchgate.net These methods are crucial for the isolation and structural elucidation of unknown impurities, especially those present at levels greater than 0.1%, as recommended by regulatory guidelines. nih.gov
Overview of Montelukast (B128269) Impurities in Research Context
Montelukast, a selective cysteinyl leukotriene CysLT1 receptor antagonist, is widely used for the treatment of asthma and allergic rhinitis. asianpubs.orgrroij.com The synthesis and stability of Montelukast have been the subject of extensive research, leading to the identification of several process-related and degradation impurities. asianpubs.orgresearchgate.net Different synthetic routes can result in different impurity profiles, and not all of these are covered in official pharmacopeias. asianpubs.orgresearchgate.net
Commonly reported impurities of Montelukast include its sulfoxide (B87167), a cis-isomer, Michael adducts, a methylketone impurity, and a methylstyrene impurity. rroij.comglobalresearchonline.net The sulfoxide impurity, in particular, has been a focus of study and has been found to exceed qualification limits in some commercial tablets. nih.gov Another significant impurity is the Montelukast cyclized ether, which can be formed from the intramolecular cyclization of an unstable mesylate intermediate during synthesis. google.com The inherent instability of certain intermediates in the Montelukast synthesis pathway presents a chromatographic challenge, necessitating the development of specialized analytical methods to accurately determine the impurity profile. researchgate.net The identification and characterization of these impurities are mandatory to ensure the quality and safety of the final drug product, with regulatory guidelines recommending that any impurity present at a level above 0.10% to 0.15% be identified and quantified. asianpubs.org
Rationale for Investigating Montelukast Cyclized Ether Impurity-d6
The investigation of isotopically labeled impurities, such as this compound, is driven by the need for highly specific and accurate analytical reference standards. coompo.com this compound is a deuterated form of the Montelukast cyclized ether impurity. coompo.com Deuterium-labeled compounds are invaluable tools in several areas of pharmaceutical research, particularly in pharmacokinetic and metabolic studies. nih.govnih.gov
In pharmacokinetic analyses, which study the absorption, distribution, metabolism, and excretion (ADME) of a drug, stable isotope-labeled internal standards are essential for quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS). scispace.com The use of a deuterated standard, which has a higher mass than the unlabeled compound but nearly identical chemical and physical properties, allows for precise quantification by correcting for variations during sample preparation and analysis.
Furthermore, understanding the metabolic fate of a drug is a crucial part of its development. nih.gov Studies on Montelukast have identified several metabolites formed by cytochrome P450 enzymes. nih.govysu.am Labeled compounds can be used to trace the metabolic pathways of the parent drug and its impurities within biological systems. nih.govresearchgate.net Therefore, the synthesis and characterization of this compound provide a critical analytical standard for researchers to accurately quantify the corresponding unlabeled impurity in Montelukast drug substances and to potentially investigate its metabolic behavior. coompo.com
Data Tables
Table 1: Chemical Identity of this compound
| Property | Value | Source |
| Chemical Name | 7-Chloro-2-[2-[3-(1,3,4,5-tetrahydro-1,1-dimethyl-2-benzoxepin-3-yl)phenyl]ethenyl]quinoline-d6 | coompo.com |
| Molecular Formula | C₂₈H₂₀D₆ClNO | coompo.com |
| Molecular Weight | 446.01 | coompo.com |
| Physical Description | Powder | coompo.com |
| Purity | 98% | coompo.com |
| Application | A labeled cyclic ether impurity of the antiasthmatic Montelukast. | coompo.com |
Table 2: Related Montelukast Impurities
| Impurity Name | CAS Number | Molecular Formula |
| Montelukast Sulfoxide | 1152185-58-4 | C₃₅H₃₆ClNO₄S |
| Montelukast cis-Isomer | 774538-96-4 | C₃₅H₃₆ClNO₃S |
| Montelukast Michael Adduct (R,R)-Isomer | 1187586-61-3 | C₄₇H₅₄Cl₂N₂O₅S₂ |
| Montelukast Methylketone | 937275-23-5 | C₃₄H₃₂ClNO₃S |
| Montelukast Methylstyrene | 918972-54-0 | C₃₅H₃₄ClNO₂S |
| Montelukast Cyclized Ether Impurity | 168214-67-3 | C₂₉H₂₆ClNO |
| Montelukast Disulfide Diacid Impurity | 162515-67-5 | C₁₂H₁₈O₄S₂ |
| Montelukast Dihydro Impurity | 142147-98-6 | C₃₅H₃₈ClNO₃S |
(Data sourced from synzeal.comsimsonpharma.comsynzeal.com)
Properties
Molecular Formula |
C₂₉H₂₀D₆ClNO |
|---|---|
Molecular Weight |
446.01 |
Synonyms |
7-Chloro-2-[2-[3-(1,3,4,5-tetrahydro-1,1-dimethyl-2-benzoxepin-3-yl)phenyl]ethenyl]quinoline-d6; |
Origin of Product |
United States |
Formation Pathways and Degradation Mechanisms of Cyclized Ether Impurities
Mechanistic Elucidation of Cyclization Reactions Leading to Ether Impurities
The formation of the cyclized ether impurity of Montelukast (B128269) is not a direct degradation of the final molecule but rather a transformation of a crucial intermediate during the manufacturing process. google.com
The primary mechanism for the formation of the Montelukast cyclized ether impurity is an intramolecular cyclization reaction. google.comresearchgate.net This reaction involves a key intermediate, Montelukast mesylate (chemically known as 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-methanesulfonyloxypropyl)-phenyl)-2-propanol). google.com
This intermediate is inherently unstable and can undergo an intramolecular displacement where the tertiary hydroxyl group attacks the carbon atom bearing the mesylate leaving group. google.comresearchgate.net This internal nucleophilic attack results in the formation of a stable five-membered cyclic ether ring, leading to the impurity chemically named 7-chloro-2-{2-[3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]-oxepin-3-yl)phenyl]vinyl}quinoline. google.compharmaffiliates.com This pathway is a significant side reaction that competes with the desired nucleophilic substitution step in the synthesis of Montelukast. google.com
The generation of the cyclized ether impurity is highly dependent on the specific conditions of the chemical process and external stresses. google.comresearchgate.net Several factors can promote this undesired cyclization:
Temperature: The rate of the on-column cyclization reaction has been shown to be highly temperature-dependent. Studies have found the cyclization to be extensive at room temperature, while it is insignificant at much lower temperatures, such as -30 °C. researchgate.net Increased temperature during processing or storage, particularly during drying stages, can accelerate the degradation of intermediates and lead to higher levels of this impurity. google.com
Solvents: The choice of solvent plays a crucial role. The intramolecular ring closure is particularly favored in protic conditions. researchgate.net The use of non-protic solvents can help to minimize this side reaction. researchgate.net The sodium salt form of Montelukast is noted to be highly soluble in many polar and non-polar solvents, with the exception of non-polar solvents like heptane (B126788) or hexane, which can be used in purification processes. google.com
Table 1: Influence of Process Parameters on Cyclized Ether Impurity Generation
| Parameter | Influence on Impurity Formation | Source |
|---|---|---|
| Temperature | Formation is extensive at room temperature and significantly reduced at low temperatures (e.g., -30°C). | researchgate.net |
| Solvents | Protic solvents promote the intramolecular ring closure reaction. | researchgate.net |
| Light | General photo-instability can affect intermediates, necessitating light-protected processing. | google.com |
| Atmosphere | Oxidative conditions can degrade the drug; inert atmospheres are used to ensure stability. | google.com |
Degradation Kinetics and Thermodynamic Considerations for Impurity Formation
The study of degradation kinetics provides quantitative insight into the rate at which the cyclized ether impurity forms. Research involving HPLC analysis has determined the on-column reaction rate of the cyclization as a function of column temperature. researchgate.net From this data, an Arrhenius activation energy was calculated, which is a critical thermodynamic parameter that describes the minimum energy required for the intramolecular cyclization to occur. researchgate.net This demonstrates a clear thermodynamic and kinetic susceptibility of the mesylate intermediate to form the cyclic ether under specific thermal conditions. researchgate.net
Role of Specific Precursors and Intermediates in Impurity Genesis
The genesis of the Montelukast cyclized ether impurity is directly linked to a specific, highly reactive intermediate. google.com
Montelukast Mesylate: The primary precursor is 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-methanesulfonyloxypropyl)-phenyl)-2-propanol, also known as Montelukast mesylate. google.comrroij.com This compound is formed by reacting the corresponding stable diol intermediate with methanesulfonyl chloride. google.com The mesylate is a very good leaving group, making the intermediate highly unstable and prone to subsequent reactions. google.com While it is designed to react with the thiol-containing side chain to form Montelukast, it can instead react with itself via the intramolecular cyclization, especially under unfavorable process conditions. google.com
Isotopic Labeling Approaches for Mechanistic Studies (e.g., Montelukast Cyclized Ether Impurity-d6)
Isotopic labeling is a powerful technique used to trace the pathways of chemical reactions and for quantitative analysis. nih.govresearchgate.net In the context of pharmaceutical impurities, isotopically labeled standards are indispensable for analytical method validation and mechanistic studies. researchgate.net
This compound is a deuterated form of the standard impurity. coompo.com In this molecule, six hydrogen atoms have been replaced with deuterium (B1214612). This labeled compound serves as an ideal internal standard for chromatographic methods like Liquid Chromatography-Mass Spectrometry (LC-MS). globalresearchonline.net By adding a known amount of the d6-labeled impurity to a sample, analysts can accurately quantify the amount of the non-labeled impurity present in the bulk drug, as the labeled and non-labeled compounds behave almost identically during extraction and ionization but are easily distinguished by their mass difference in the mass spectrometer. coompo.comglobalresearchonline.net Furthermore, such labeled compounds can be used in mechanistic studies to track the transformation of specific molecular fragments during the formation of the impurity. nih.govresearchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula | Role/Description | Source |
|---|---|---|---|
| Montelukast | C₃₅H₃₆ClNO₃S | Active Pharmaceutical Ingredient | nih.gov |
| Montelukast Cyclized Ether Impurity | C₂₉H₂₆ClNO | Impurity formed via intramolecular cyclization | lgcstandards.com |
| This compound | C₂₈H₂₀D₆ClNO | Deuterated internal standard for analysis | coompo.com |
| Montelukast Mesylate | C₃₆H₃₈ClNO₅S₂ | Key unstable intermediate and precursor to the cyclized ether impurity | google.com |
| Montelukast Sulfoxide (B87167) Impurity | C₃₅H₃₆ClNO₄S | Major oxidative degradation product | nih.gov |
| (Z)-Montelukast | C₃₅H₃₆ClNO₃S | Photodegradation isomer impurity | google.com |
Synthetic Methodologies for Deuterated Impurity Standards
Design Principles for Selective Synthesis of Montelukast (B128269) Cyclized Ether Impurity-d6
The primary goal in synthesizing Montelukast Cyclized Ether Impurity-d6 is to introduce six deuterium (B1214612) atoms at a specific location within the molecular structure of the cyclized ether impurity. The cyclized ether of montelukast, chemically known as 7-chloro-2-{2-[3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]-oxepin-3-yl)phenyl]vinyl}quinoline, is a known process-related impurity that arises from the intramolecular cyclization of a key mesylate intermediate during the synthesis of Montelukast. google.com
The design for the deuterated analogue focuses on the following principles:
Regioselective Deuteration: The most logical and common site for deuteration to create a stable labeled internal standard is at metabolically susceptible positions that are not easily exchangeable. For this impurity, the gem-dimethyl group on the benzoxepine (B8326511) ring is an ideal target. Replacing the six hydrogens of these two methyl groups with deuterium (d6) provides a significant mass shift for mass spectrometric detection without altering the compound's chromatographic behavior.
Use of Deuterated Building Blocks: Rather than attempting late-stage hydrogen-deuterium exchange, which can lack selectivity, the most robust strategy involves the incorporation of deuterium via a deuterated synthetic precursor. acs.orggoogle.comnih.gov The synthesis is designed to start with a reagent that already contains the deuterated methyl groups. This ensures precise placement and a high degree of isotopic enrichment.
Controlled Cyclization: The synthesis must be designed to intentionally favor the formation of the cyclic ether, a reaction that is typically suppressed during the production of the active pharmaceutical ingredient, Montelukast. google.com This is achieved by creating the reactive methanesulfonyloxy (mesylate) intermediate and then promoting the intramolecular nucleophilic attack by the tertiary alcohol, rather than the intended intermolecular reaction with the thiol side chain. google.combohrium.com
Step-by-Step Synthetic Procedures for Isotopic Impurity Standards
While the exact proprietary synthesis pathway may vary, a scientifically plausible step-by-step procedure for preparing this compound can be constructed based on known montelukast synthetic chemistry. asianpubs.orggoogleapis.com The key is the early introduction of the deuterated moiety.
A Plausible Synthetic Pathway:
Preparation of Deuterated Tertiary Alcohol Intermediate: The synthesis would likely begin by creating the 2-(1-hydroxy-1-methylethyl)phenyl portion of the molecule in its deuterated form. A common method involves the reaction of a suitable keto-ester, such as methyl 2-(3-acetylphenyl)propanoate, with an excess of a deuterated Grignard reagent, specifically methyl-d3-magnesium iodide (CD₃MgI). This reaction introduces two CD₃ groups to form the deuterated tertiary alcohol -[C(CD₃)₂OH].
Coupling with Quinoline (B57606) Side Chain: The resulting deuterated diol intermediate is then coupled with the pre-formed 2-(7-chloroquinolin-2-yl)vinyl)phenyl side chain.
Selective Mesylation: The secondary alcohol on the propyl linker connecting the two phenyl rings is selectively activated. This is typically achieved by reacting the diol with methanesulfonyl chloride in the presence of a suitable base like triethylamine (B128534) at low temperatures. googleapis.com This reaction forms the critical mesylate intermediate, 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-methanesulfonyloxypropyl)phenyl)-2-propanol-d6.
Intramolecular Cyclization: With the mesylate intermediate formed, conditions are applied to favor the intramolecular cyclization. Instead of adding the [1-(mercaptomethyl)cyclopropyl]acetic acid nucleophile required for Montelukast synthesis google.combohrium.com, the reaction mixture is typically stirred, sometimes with gentle heating or with a non-nucleophilic base. This encourages the tertiary hydroxyl group (-C(CD₃)₂OH) to act as an internal nucleophile, attacking the carbon bearing the mesylate leaving group and forming the seven-membered benzoxepine ring. This final step yields the target compound, this compound. google.com
The table below outlines the key reaction steps and reagents.
| Step | Reaction | Key Reagents | Purpose |
| 1 | Grignard Reaction | Keto-ester precursor, Methyl-d3-magnesium iodide (CD₃MgI) | To install the d6-gem-dimethyl group and form the deuterated tertiary alcohol. |
| 2 | Coupling | Deuterated diol, Quinoline side-chain precursor | To assemble the main carbon skeleton of the molecule. |
| 3 | Mesylation | Diol from step 2, Methanesulfonyl chloride, Triethylamine | To activate the secondary alcohol as a good leaving group (mesylate). googleapis.com |
| 4 | Intramolecular Cyclization | Mesylate intermediate from step 3 | To form the final cyclized ether ring structure, yielding the target d6-impurity. google.com |
Isolation and Purification Techniques for Deuterated Impurities
Achieving high purity is critical for a reference standard. Following the synthesis, a multi-step purification process is employed to isolate the this compound from unreacted starting materials, reagents, and other side products.
Initial Work-up: The reaction mixture typically undergoes a standard aqueous work-up involving liquid-liquid extraction. The organic layer containing the product is washed with water and brine to remove water-soluble materials before being dried and concentrated. epo.org
Chromatography: This is the primary tool for purification.
Flash Column Chromatography: The crude product is often subjected to silica (B1680970) gel column chromatography. A gradient of solvents, such as ethyl acetate (B1210297) in hexane, is used to separate compounds based on polarity. The desired cyclized ether impurity is typically less polar than the diol starting material or any hydrolyzed byproducts. asianpubs.org
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving the highest level of chemical purity (often >98%), preparative HPLC is the method of choice. researchgate.netnih.gov This technique provides excellent separation of closely related impurities.
Crystallization: If the final compound is a solid, recrystallization is an effective final purification step. The purified solid from chromatography is dissolved in a minimal amount of a hot solvent mixture (e.g., ethanol/water or toluene/heptane) and allowed to cool slowly, promoting the formation of high-purity crystals that exclude impurities. google.com
The table below summarizes the common purification techniques.
| Technique | Principle | Application |
| Liquid-Liquid Extraction | Differential solubility between two immiscible liquid phases. | Removes inorganic salts and water-soluble reagents during initial work-up. epo.orgnih.gov |
| Flash Chromatography | Separation based on polarity on a stationary phase (e.g., silica gel). | Main purification step to remove major impurities and unreacted starting materials. asianpubs.org |
| Preparative HPLC | High-resolution separation based on differential partitioning between mobile and stationary phases. | Final "polishing" step to achieve high chemical purity required for a reference standard. researchgate.netnih.gov |
| Crystallization | Purification based on differences in solubility, leading to the formation of a pure crystalline solid. | To obtain a stable, solid form of the final product with very high purity. google.com |
Strategies for Deuterium Incorporation and Purity Assessment
The validation of a deuterated standard involves confirming its chemical and isotopic purity, as well as its structural identity. nih.gov
Strategies for Deuterium Incorporation:
The chosen strategy of incorporating deuterium via a deuterated building block (CD₃MgI) is superior to late-stage exchange methods because it offers precise control over the location and number of deuterium atoms, which is essential for a reliable internal standard. nih.gov This synthetic approach ensures high isotopic enrichment, minimizing the presence of partially deuterated or non-deuterated species. google.com
Purity and Identity Assessment:
A panel of analytical techniques is used to characterize the final product.
Chemical Purity Analysis:
High-Performance Liquid Chromatography (HPLC): An HPLC method with UV detection is used to determine the chemical purity. The purity is calculated as the area of the main product peak as a percentage of the total area of all peaks. globalresearchonline.net The target purity for a reference standard is typically ≥98%.
Structural and Isotopic Confirmation:
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. For this compound (C₂₉H₂₀D₆ClNO), the expected molecular weight should be approximately 446.01 g/mol , which is six mass units higher than its non-deuterated counterpart. MS also provides crucial information on the isotopic distribution, confirming the high abundance of the d6 species. coompo.compharmaffiliates.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for structural elucidation and confirming the site of deuteration.
¹H NMR: The spectrum should show the absence or dramatic reduction of the singlet corresponding to the two methyl groups (~1.5 ppm), providing strong evidence of successful deuteration.
¹³C NMR: The signals for the deuterated methyl carbons (CD₃) will appear as multiplets due to C-D coupling, and the signal for the quaternary carbon to which they are attached will also be altered, confirming the location of the deuterium atoms. nih.gov
²H NMR: A deuterium NMR spectrum would show a signal at the chemical shift corresponding to the methyl groups, directly proving the incorporation of deuterium at the intended position.
The table below details the analytical methods used for the final assessment of the impurity standard.
| Analysis Type | Method | Information Obtained | Typical Specification |
| Chemical Purity | HPLC-UV | Percentage of the target compound relative to all other impurities. globalresearchonline.net | ≥ 98% |
| Identity/Molecular Weight | Mass Spectrometry (MS) | Confirms the molecular mass and provides isotopic distribution data. pharmaffiliates.com | Matches theoretical mass ± tolerance. |
| Structural Confirmation | ¹H and ¹³C NMR Spectroscopy | Confirms the overall chemical structure and the specific location of deuterium incorporation by observing the absence of ¹H signals and characteristic ¹³C signal patterns. nih.gov | Spectrum consistent with the proposed structure. |
| Residual Solvents | Gas Chromatography (GC) | Quantifies any remaining solvents from the synthesis and purification process. | Within acceptable limits (e.g., <0.5%). |
Advanced Analytical Characterization and Structural Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of "Montelukast Cyclized Ether impurity-d6." A combination of one-dimensional and two-dimensional NMR experiments is necessary to assign all proton and carbon signals and to confirm the intramolecular cyclization and the location of the deuterium (B1214612) labels.
The structural backbone of the impurity is pieced together using a combination of 1H, 13C, and 2D NMR experiments.
¹³C NMR: The carbon-13 NMR spectrum reveals the carbon framework of the molecule. A key observation in the ¹³C NMR spectrum of the d6-impurity would be the significant attenuation and splitting of the signal corresponding to the carbon bearing the two deuterated methyl groups, due to C-D coupling. The chemical shifts of the other carbons in the molecule would be consistent with the proposed cyclized ether structure.
2D NMR (gDQCOSY, gHSQC): Two-dimensional NMR techniques are indispensable for unambiguous signal assignments.
gDQCOSY (gradient Double Quantum Filtered Correlation Spectroscopy): This experiment maps the coupling relationships between protons, allowing for the tracing of proton networks within the molecule and confirming the connectivity of the aliphatic and aromatic systems.
A representative, though hypothetical, table of expected NMR shifts is provided below. Actual shifts can vary based on solvent and experimental conditions.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.2 | 120 - 150 |
| Aliphatic Protons | 1.5 - 4.5 | 20 - 70 |
| CD₃ Groups | Not observed | Suppressed/split signal |
To directly confirm the presence and location of the deuterium atoms, ²H NMR (Deuterium NMR) spectroscopy is employed. This technique is highly specific for the deuterium nucleus. A single resonance in the ²H NMR spectrum would correspond to the six equivalent deuterium atoms of the two -CD₃ groups, providing definitive proof of successful isotopic labeling. The chemical shift in the ²H NMR spectrum would be analogous to the chemical shift of the corresponding protons in the non-deuterated compound.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of "this compound" and for gaining further structural insights through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. The expected molecular weight of "this compound" would be six mass units higher than its non-deuterated counterpart, confirming the incorporation of six deuterium atoms.
Tandem MS (LC-MS/MS): In tandem mass spectrometry, the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides a "fingerprint" of the molecule and helps to confirm its structure. The fragmentation of the cyclized ether impurity would be expected to yield characteristic product ions, and the masses of these fragments would be consistent with the deuterated structure.
A hypothetical fragmentation data table is presented below:
| Precursor Ion (m/z) | Product Ions (m/z) | Interpretation |
| [M+H]⁺ of d6-impurity | Fragment A-d6, Fragment B, etc. | Corresponds to specific cleavages of the molecular structure. |
The mass spectrum of a deuterated compound exhibits a characteristic isotopic pattern. Due to the presence of deuterium, the M+1, M+2, etc., peaks will have different relative abundances compared to the non-deuterated compound. Analysis of this isotopic cluster allows for the confirmation of the number of deuterium atoms incorporated into the molecule and can also provide information on the isotopic purity of the standard.
Chromatographic Techniques for Purity and Isomeric Assessment
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the chemical and isomeric purity of "this compound."
A reversed-phase HPLC method, often employing a C18 column, is typically used for the analysis of Montelukast (B128269) and its impurities. japsonline.com A gradient elution with a mobile phase consisting of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (like acetonitrile (B52724) or methanol) allows for the separation of the main impurity from any potential starting materials, by-products, or other related substances. japsonline.com The purity is typically assessed by UV detection at a wavelength where the chromophores of the molecule exhibit strong absorbance. The method should be validated to ensure it is specific, linear, accurate, and robust for the quantification of any potential impurities.
High-Performance Liquid Chromatography (HPLC) and Ultra-HPLC (U-HPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-HPLC (U-HPLC), are cornerstone techniques for the analysis of Montelukast and its related substances, including the cyclized ether impurity-d6. nih.gov These methods are essential for separating the main component from a multitude of process-related impurities and degradation products. researchgate.netsynzeal.com The use of a labeled, deuterated standard like this compound is particularly valuable in pharmacokinetic studies or as an internal standard for quantitative analysis, where its mass difference allows for clear differentiation in mass spectrometry detection.
Various HPLC methods have been developed, often employing reversed-phase columns such as C18 or phenyl columns to achieve separation. globalresearchonline.net The choice of column and mobile phase is critical for resolving closely related impurities. helixchrom.com For instance, a gradient elution method using a buffer (like phosphate or ammonium acetate) and an organic solvent (typically acetonitrile) allows for the effective separation of impurities with different polarities. ijpsr.comnih.gov
U-HPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and greater sensitivity, which are crucial for detecting trace-level impurities. uspnf.com When coupled with a mass spectrometer (LC-MS), these techniques not only separate the impurities but also provide vital molecular weight information for their identification. shimadzu.comresearchgate.net The this compound, with a molecular weight of 446.01, would be readily identified by its mass-to-charge ratio, distinguishing it from the non-labeled version and other related substances. coompo.com
Table 1: Example HPLC Method Parameters for Montelukast Impurity Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Atlantis dC18 (250 x 4.6 mm), 5 µm | researchgate.net |
| Mobile Phase A | Aqueous 0.1% Orthophosphoric acid (OPA) | researchgate.net |
| Mobile Phase B | Acetonitrile:Water (95:5 v/v) | researchgate.net |
| Flow Rate | 1.0 mL/min | helixchrom.com |
| Detection | UV at 225 nm | researchgate.net |
| Injection Volume | 20 µL | researchgate.net |
This table presents typical conditions for the chromatographic separation of Montelukast and its impurities. The specific retention time for the cyclized ether impurity-d6 would be determined under these conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
While HPLC is the primary method for analyzing non-volatile impurities like the Montelukast Cyclized Ether, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique for identifying and quantifying volatile and semi-volatile byproducts that may arise from the synthesis process. wisdomlib.org These can include residual solvents or byproducts from specific chemical reagents used in manufacturing.
In the context of Montelukast synthesis, certain reagents can lead to the formation of potential genotoxic impurities, such as methyl iodide and methyl methanesulfonate. wisdomlib.org A GC-MS method provides the necessary sensitivity and specificity to detect these compounds at trace levels, ensuring they are below the stringent limits set by regulatory bodies like the ICH. wisdomlib.org The method typically involves direct injection of a sample solution (dissolved in a suitable solvent like chloroform) into the GC system, where compounds are separated based on their boiling points and then detected by the mass spectrometer. wisdomlib.org
Table 2: Example GC-MS Method Parameters for Volatile Impurity Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Rtx-1301 (30 m x 0.32 mm, 1.5 µm) | wisdomlib.org |
| Carrier Gas | Helium | |
| Injector Temperature | 180 °C | |
| Oven Program | Initial 40°C, ramped to 220°C | |
| Detector | Mass Spectrometer (MS) | wisdomlib.org |
| Monitored Ions (m/z) | Specific ions for target volatile impurities | wisdomlib.org |
This table outlines a typical GC-MS method for detecting volatile genotoxic impurities that could be present in Montelukast batches.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used for the structural characterization of molecules by analyzing their vibrational modes. Both methods are valuable for confirming the identity of a compound by providing a unique "fingerprint" based on its functional groups. nih.gov
Infrared (IR) Spectroscopy Fourier Transform Infrared (FT-IR) spectroscopy is widely used to characterize Montelukast and its impurities. nih.govasianpubs.orgscirp.org For the this compound, an IR spectrum would confirm the presence of key functional groups. Expected characteristic absorption bands would include those for the quinoline (B57606) ring, C-O-C stretching from the ether linkage in the benzoxepine (B8326511) ring, and aromatic C-H and C=C vibrations. The absence of the carboxylic acid and hydroxyl group peaks, which are present in the parent Montelukast molecule, would be a key differentiating feature, confirming the cyclization reaction has occurred.
Raman Spectroscopy Raman spectroscopy offers complementary information to IR and is particularly useful for analyzing samples in aqueous solutions. It has been successfully applied to the quantitative analysis of Montelukast in pharmaceutical dosage forms. researchgate.net For the this compound, Raman spectroscopy would be sensitive to the vibrations of the quinoline and other aromatic rings, as well as the C=C double bond in the ethenyl linker. A characteristic peak for Montelukast has been identified at 1440 cm⁻¹, and similar analysis would reveal a distinct spectrum for the cyclized impurity. researchgate.netresearchgate.net The deuteration (d6) in the quinoline ring would cause a subtle shift in the vibrational frequencies of the C-D bonds compared to C-H bonds, which could be detected by high-resolution Raman instruments, providing further confirmation of the labeled impurity's structure.
Together, these spectroscopic techniques provide comprehensive data for the structural elucidation and confirmation of the this compound, complementing the separation and identification data from chromatographic methods.
Quantitative Analytical Method Development and Validation for Impurity Profiling
Development of Robust and Sensitive Analytical Methods for Trace Impurities
The quantification of trace-level impurities in active pharmaceutical ingredients (APIs) like Montelukast (B128269) necessitates the development of robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent techniques for this purpose. nih.govresearchgate.net These methods typically employ reverse-phase chromatography, which effectively separates the main compound from its various impurities.
The development process involves meticulous optimization of several chromatographic parameters to achieve adequate separation and sensitivity. Key considerations include:
Column Chemistry: C18 and Phenyl columns are commonly used for Montelukast and its impurities, offering the necessary selectivity for separating structurally similar compounds. nih.govglobalresearchonline.netresearchgate.net An Atlantis dC18 column (250 x 4.6 mm, 5 µm) has been successfully used to separate Montelukast from process and degradation impurities. researchgate.netresearchgate.net
Mobile Phase Composition: A gradient elution is often employed, typically using a mixture of an acidic aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic solvent like acetonitrile (B52724). nih.govjapsonline.comshimadzu.com The gradient allows for the effective elution of both early- and late-eluting impurities with good peak shape.
Detection: UV detection is standard, with wavelengths around 225 nm, 231 nm, or 285 nm being utilized for monitoring Montelukast and its impurities. nih.govresearchgate.netpharmascholars.com For enhanced sensitivity and structural confirmation, Mass Spectrometry (MS) is coupled with liquid chromatography (LC-MS or LC-MS/MS). globalresearchonline.netjapsonline.comshimadzu.comshimadzu.com This hyphenated technique is invaluable for identifying unknown impurities and providing molecular weight information, which is crucial for characterizing compounds like the Montelukast Cyclized Ether impurity. shimadzu.comshimadzu.com
The ultimate goal is to develop a stability-indicating method, which is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance and drug product over time. nih.gov Such methods are proven by subjecting the drug to stress conditions like acid/base hydrolysis, oxidation, heat, and photolysis to ensure that all potential degradation products, including cyclic impurities, are effectively separated and quantifiable. nih.govresearchgate.netresearchgate.net
Method Validation Parameters: Specificity, Linearity, Detection Limits (LOD), and Quantification Limits (LOQ)
Once a robust analytical method is developed, it must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability for routine use. researchgate.netresearchgate.netpharmascholars.com For impurity quantification, the key validation parameters include specificity, linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ).
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as other impurities, degradation products, or excipients. nih.govscirp.org In practice, this is demonstrated by showing that there is no interference at the retention times of the target impurities from blank solutions or the active ingredient peak. japsonline.comnih.gov
Linearity demonstrates the proportional relationship between the concentration of an impurity and the analytical signal (e.g., peak area) over a specified range. researchgate.netpharmascholars.com This is crucial for accurate quantification.
Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netnih.gov
Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netnih.gov The LOQ is a critical parameter for methods designed to control trace impurities at specified limits.
The following table presents typical validation data for various Montelukast impurities from published HPLC methods, illustrating the performance characteristics required for impurity analysis.
| Parameter | Montelukast | Impurity A | Impurity B | Impurity C | Impurity D | Impurity E | Impurity F | Impurity G |
| LOD (µg/mL) | 0.034 | 0.033-0.150 | 0.033-0.150 | 0.033-0.150 | 0.033-0.150 | 0.033-0.150 | 0.033-0.150 | 0.033-0.150 |
| LOQ (µg/mL) | 0.103 | 0.100-0.450 | 0.100-0.450 | 0.100-0.450 | 0.100-0.450 | 0.100-0.450 | 0.100-0.450 | 0.100-0.450 |
| Linearity Range (µg/mL) | 0.10 - 8.24 | 0.10 - 8.24 | 0.10 - 8.24 | 0.10 - 8.24 | 0.10 - 8.24 | 0.10 - 8.24 | 0.10 - 8.24 | 0.10 - 8.24 |
| Correlation Coefficient (r²) | >0.995 | >0.995 | >0.995 | >0.995 | >0.995 | >0.995 | >0.995 | >0.995 |
| Data derived from a validated RP-HPLC method for Montelukast and its related substances. researchgate.net |
In another study, the LOD and LOQ for Montelukast were found to be 1.31 µg/ml and 3.97 µg/ml, respectively. nih.gov For bioanalytical methods using LC-MS/MS, the sensitivity is significantly higher, with LODs as low as 0.02 pg/mL being reported for Montelukast in human plasma. nih.gov
Accuracy and Precision Studies in Impurity Quantification
Accuracy and precision are fundamental to a validated analytical method, ensuring that the reported impurity levels are both correct and reproducible.
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed through recovery studies, where a known amount of the impurity standard is spiked into the sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). researchgate.net The percentage of the impurity that is recovered by the method is then calculated.
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is usually expressed as the Relative Standard Deviation (%RSD). Precision is evaluated at different levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). researchgate.net
The tables below summarize typical accuracy and precision results for Montelukast and its impurities from various validated methods.
Table: Accuracy (Recovery) Data for Montelukast Impurities
| Impurity | Spiked Level | % Recovery |
|---|---|---|
| Montelukast Sulfoxide (B87167) | LOQ | 98.5% - 102.1% |
| Montelukast cis-Isomer | LOQ | 97.9% - 101.5% |
| Other Known Impurities | LOQ | 85.5% - 107.0% |
Data compiled from various Montelukast impurity analysis studies. nih.govresearchgate.net
Table: Precision (%RSD) Data for Montelukast Impurities
| Analysis Type | Concentration | Montelukast (%RSD) | Levocetirizine (%RSD) |
|---|---|---|---|
| Intra-day Precision | 25-150 µg/ml | 0.7 | 0.8 |
| Inter-day Precision | 25-150 µg/ml | Not Specified | Not Specified |
| Repeatability at LOQ | LOQ | < 1.3% for all impurities | Not Applicable |
Data compiled from method validation studies for Montelukast and its impurities. researchgate.netpharmascholars.com
Application of Deuterated Analogs as Internal Standards in Quantitative Analysis
In quantitative analysis, particularly for bioanalytical studies (e.g., in human plasma) and when using mass spectrometry, an internal standard (IS) is crucial for achieving high accuracy and precision. The IS is a compound added in a constant amount to samples, calibration standards, and quality controls. It helps to correct for variations in sample preparation, extraction efficiency, and instrument response. texilajournal.com
The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte, such as a deuterated version. texilajournal.comnih.gov These standards, like Montelukast-d6, have nearly identical chemical and physical properties to the analyte itself. nih.govresearchgate.net This means they co-elute chromatographically and exhibit similar ionization behavior in the mass spectrometer, making them excellent for compensating for matrix effects and other sources of variability. texilajournal.com
A study detailing the quantification of Montelukast in human plasma specifically used Montelukast-d6 (MOD6) as the internal standard. nih.govresearchgate.net The method utilized LC-MS/MS and monitored the mass-to-charge (m/z) transitions of 586.2→568.2 for Montelukast and 592.3→574.2 for Montelukast-d6. nih.gov The use of the d6-labeled internal standard was key to the method's high sensitivity, reproducibility, and successful application in a bioequivalence study. nih.gov
"Montelukast Cyclized Ether impurity-d6" is a commercially available, stable isotope-labeled version of the corresponding non-deuterated impurity. coompo.com Its primary application is as an internal standard for the precise quantification of the Montelukast Cyclized Ether impurity itself, or as a reference material during method development and validation using LC-MS based techniques.
Impurity Profiling Strategies in Complex Pharmaceutical Samples
Impurity profiling is the comprehensive process of identifying and quantifying all potential and actual impurities in a drug substance or product. nih.gov This strategy is essential for ensuring quality control and meeting regulatory requirements.
The process typically begins with forced degradation studies , where the drug substance is exposed to harsh conditions (acid, base, oxidation, light, heat) to deliberately generate degradation products. nih.govresearchgate.net This helps to establish the degradation pathways and ensures the analytical method is "stability-indicating," meaning it can separate all degradation products from the parent drug. nih.gov
Modern impurity profiling heavily relies on LC-MS techniques. globalresearchonline.netshimadzu.comshimadzu.com While HPLC-UV can quantify known impurities against their reference standards, LC-MS provides critical molecular weight information that helps in the structural elucidation of unknown impurities detected during stability studies or routine analysis. globalresearchonline.netshimadzu.comrsc.org For instance, an unknown impurity detected during routine analysis of Montelukast was isolated and then identified using a combination of LC-MS, NMR, and other spectroscopic techniques. rsc.org
A comprehensive impurity profile involves:
Developing a sensitive and specific analytical method capable of separating all known related substances and potential degradation products. nih.govresearchgate.net
Validating this method according to ICH guidelines. researchgate.netresearchgate.netpharmascholars.com
Analyzing multiple batches of the drug substance to understand the typical levels of each impurity. researchgate.net
Using techniques like LC-MS/MS to identify and characterize any new or unknown impurity peaks that appear. japsonline.comshimadzu.com
Including standards for known impurities, such as the sulfoxide, cis-isomer, and Michael adducts, in the analysis. nih.gov The deuterated standard "this compound" would be used in this context for the specific and accurate quantification of its non-deuterated counterpart. coompo.com
By implementing these strategies, pharmaceutical manufacturers can maintain consistent quality and ensure that any impurities in Montelukast are controlled within their specified, safe limits.
Computational and Theoretical Insights into the Formation of this compound
The rigorous safety and purity standards of pharmaceutical products necessitate a thorough understanding of all potential impurities that may arise during the manufacturing process or upon storage. Montelukast, a widely used leukotriene receptor antagonist for the treatment of asthma and allergies, is known to be susceptible to degradation, leading to the formation of various impurities. Among these is the Montelukast Cyclized Ether impurity. This article delves into the computational and theoretical methodologies that can be employed to study the formation, structure, and properties of its deuterated analog, this compound. While specific computational studies on the deuterated form of this particular impurity are not widely available in published literature, the principles and applications of theoretical chemistry provide a robust framework for its investigation.
Computational and Theoretical Studies of Impurity Formation
Computational chemistry serves as a powerful tool in modern pharmaceutical science, offering insights into molecular-level phenomena that are often difficult to probe experimentally. For an impurity like Montelukast (B128269) Cyclized Ether impurity-d6, theoretical studies can elucidate its formation mechanism, stability, and spectral characteristics, thereby aiding in its control and characterization.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental properties of molecules. nih.govmdpi.com These methods can be applied to model the three-dimensional structure of Montelukast Cyclized Ether impurity-d6 with high accuracy.
By solving the Schrödinger equation for the molecular system, properties such as bond lengths, bond angles, and torsional angles can be precisely calculated. This information is crucial for confirming the proposed cyclic ether structure. Furthermore, quantum chemical calculations can determine the relative energetics of the impurity compared to the parent drug molecule, montelukast. This energetic comparison helps in understanding the thermodynamic driving forces behind the impurity's formation.
Table 1: Hypothetical Geometrical Parameters for this compound from Quantum Chemical Calculations
| Parameter | Predicted Value | Method |
| C-O-C Bond Angle (Ether) | 110-115° | DFT (B3LYP/6-31G) |
| Key Dihedral Angle | Varies (Conformational) | DFT (B3LYP/6-31G) |
| Heat of Formation | ΔHf (Calculated) | AM1/PM3 (Semi-empirical) |
Note: The data in this table is illustrative and represents the type of information that would be generated from quantum chemical calculations. Actual values would require specific and detailed computational studies.
While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.comdntb.gov.ua MD simulations can be employed to explore the potential reaction pathways leading to the formation of the Montelukast Cyclized Ether impurity. nih.gov
These simulations model the movement of atoms in a molecule and its surrounding environment (e.g., solvent, other reactants) by solving Newton's equations of motion. mdpi.com For the formation of the cyclized ether, MD simulations could be used to study the intramolecular cyclization process, potentially from a hydroxyl-containing precursor. The simulation could reveal the conformational changes required to bring the reactive groups into proximity and the role of solvent molecules in facilitating or hindering the reaction.
Reactive MD simulations, which allow for the formation and breaking of chemical bonds, can be particularly insightful. nih.gov By simulating the system at various conditions (e.g., temperature, pH), it is possible to identify the most probable pathways and transition states for the cyclization reaction. This information is invaluable for developing strategies to prevent the formation of this impurity.
A broader application of computational chemistry is the in silico prediction of degradation products. nih.govnih.gov Several software tools and methodologies are available to predict the likely degradation pathways of a drug substance under various stress conditions (e.g., acid, base, oxidation, light). nih.govnih.gov
For montelukast, which is known to be sensitive to oxidation and light, these predictive tools can generate a comprehensive map of potential impurities. nih.govresearchgate.net The formation of the cyclized ether impurity could be postulated to occur through the intramolecular attack of a hydroxyl group on an electrophilic center within the montelukast molecule, possibly after an initial activation step. In silico systems can help to identify such reactive sites and propose a plausible chemical mechanism. While much of the published research on montelukast degradation focuses on oxidative products like the sulfoxide (B87167) impurity, these computational platforms can be configured to explore other potential reactions, including cyclization. nih.govrroij.com
Table 2: In Silico Tools for Impurity Prediction
| Software/Methodology | Application | Predicted Output |
| ADMET Predictor™ | Prediction of physicochemical and ADMET properties | Degradation pathways, toxicity profiles. nih.gov |
| Leadscope | Genotoxicity prediction | Mutagenicity and carcinogenicity alerts. nih.gov |
| DFT-based mechanistic studies | Elucidation of reaction mechanisms | Transition state energies, reaction barriers. mdpi.com |
A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can then be compared with experimental results for structure confirmation. For this compound, quantum chemical calculations can predict its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectra.
NMR Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated and are highly sensitive to the molecular structure. The predicted NMR spectrum for the proposed cyclized ether structure can be compared to the experimentally measured spectrum of the isolated impurity to confirm its identity. The presence of deuterium (B1214612) atoms in the -d6 analog would result in the absence of specific signals in the ¹H NMR spectrum and altered splitting patterns in the ¹³C NMR spectrum, both of which can be precisely predicted.
Mass Spectrometry: The exact mass and fragmentation pattern of the impurity can be calculated and compared with high-resolution mass spectrometry (HRMS) data. This comparison is a powerful tool for confirming the elemental composition and structural features of the impurity.
This correlative approach between predicted and experimental data provides a high degree of confidence in the structural elucidation of unknown impurities.
Academic and Regulatory Science Aspects of Impurity Control
Methodologies for Establishing Reporting and Qualification Thresholds for Impurities in Academic Research
In the realm of pharmaceutical sciences, including academic research, the control of impurities is a critical aspect of ensuring the quality and safety of active pharmaceutical ingredients (APIs). toref-standards.com Methodologies for establishing thresholds for reporting, identifying, and qualifying impurities are guided by internationally recognized standards, primarily those from the International Council on Harmonisation (ICH). ijpsjournal.com These guidelines provide a framework for evaluating impurities based on the maximum daily dose of the drug substance. nih.govyoutube.com
The core thresholds defined by the ICH are:
Reporting Threshold: The level at or above which an impurity must be reported in a drug substance specification.
Identification Threshold: The level at or above which an impurity must be identified, meaning its structure should be elucidated. youtube.com
Qualification Threshold: The level at or above which an impurity's biological safety must be established. youtube.comresearchgate.net
These thresholds are not arbitrary; they are based on scientific principles and toxicological considerations to ensure patient safety. gmpinsiders.com For instance, according to ICH Q3A guidelines, for a new drug substance with a maximum daily dose of less than or equal to 2 grams, the identification threshold is 0.10% or a 1.0 mg total daily intake, whichever is lower. nih.govglobalresearchonline.net The qualification threshold is 0.15% or 1.0 mg per day intake, whichever is less. globalresearchonline.net The recognition of impurities below a 0.1% level is generally not required unless the impurities are expected to be unusually potent or toxic. nih.govijrpr.com
While academic research may not always operate under the same strict Good Manufacturing Practices (GMP) as industrial manufacturing, these regulatory thresholds serve as essential benchmarks. toref-standards.com They ensure the reliability and reproducibility of research findings and are critical when academic discoveries move towards clinical application. For a specific compound like Montelukast (B128269) Cyclized Ether impurity-d6, which is a deuterated analogue of a known Montelukast impurity, its primary role is not as a process impurity to be controlled, but as an analytical tool. In a research setting, its use would be to accurately quantify the corresponding non-deuterated impurity, ensuring that the levels of the actual impurity are accurately measured against the established regulatory thresholds.
Table 1: ICH Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is less) | 0.15% or 1.0 mg/day (whichever is less) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Data sourced from multiple references. nih.govglobalresearchonline.net
Strategies for Impurity Control During Drug Substance Manufacturing
Effective control of impurities is a fundamental objective in the manufacturing of any drug substance to ensure its quality, safety, and efficacy. pharmaknowledgeforum.comveeprho.com Impurities can originate from numerous sources, including raw materials, intermediates, by-products from the chemical synthesis, and degradation products that form during manufacturing or storage. nih.govregistech.comijprajournal.com A comprehensive impurity control strategy involves a multi-faceted approach that begins early in the development process. registech.com
Key strategies for controlling impurities during the manufacturing of a drug substance like Montelukast include:
Control of Raw Materials: Ensuring the high purity of starting materials, reagents, and solvents is the first line of defense, as impurities in these components can be carried through the synthesis process. veeprho.compharmatimesofficial.com
Process Optimization: The manufacturing process itself can be optimized to minimize the formation of impurities. toref-standards.com This involves carefully controlling reaction conditions such as temperature, pressure, reaction times, and the sequence of adding reagents to reduce side reactions that generate by-products. pharmatimesofficial.com For Montelukast, processes have been specifically designed to minimize the formation of known impurities like the dehydration impurity and the cyclic ether impurity. google.com Understanding the formation, fate, and purge of impurities is essential for this optimization. toref-standards.comveeprho.com
Advanced Purification Techniques: Implementing robust purification methods is crucial for removing impurities from the final API. pharmaknowledgeforum.com Techniques such as crystallization, chromatography, and filtration are commonly employed to separate the desired drug substance from unwanted compounds. pharmaknowledgeforum.compharmatimesofficial.com
In-Process Controls: Monitoring the manufacturing process in real-time allows for the detection and control of impurities as they are formed. veeprho.compharmatimesofficial.com This proactive approach, often part of a Quality by Design (QbD) framework, helps to ensure the final product meets the required specifications. pharmatimesofficial.comgrace.com
Stability Studies: Conducting stability studies helps to identify degradation products that may form over time under various storage conditions, which is crucial for establishing appropriate storage guidelines and shelf-life. registech.combiomedres.us
The compound Montelukast Cyclized Ether impurity-d6 is not an impurity that needs to be removed from the final Montelukast product. Instead, as a deuterated standard, it is used in analytical methods to verify the effectiveness of the control strategies designed to minimize the level of the actual, non-deuterated Montelukast Cyclized Ether impurity.
Importance of Impurity Reference Standards in Quality Control and Research
Impurity reference standards are indispensable tools in pharmaceutical quality control and research, serving as the benchmark against which the purity and quality of substances are measured. pharmiweb.comclearsynth.com These standards are highly characterized materials of established purity used to identify, quantify, and monitor impurities in drug substances and products. pharmacy.bizaquigenbio.com The quality and purity of reference standards are critical for obtaining scientifically valid and reliable results. pharmtech.com
The importance of impurity reference standards like this compound is multifaceted:
Accuracy in Quantification: Reference standards are essential for calibrating analytical instruments and establishing standard curves, which are necessary for the accurate quantification of impurity levels in a sample. pharmiweb.com
Method Validation: They play a pivotal role in the validation of analytical methods. clearsynth.com By using a well-characterized standard, researchers can verify the accuracy, precision, specificity, and reliability of their analytical techniques, such as High-Performance Liquid Chromatography (HPLC). registech.compharmiweb.com
Identification of Impurities: Reference standards help in the unequivocal identification of impurities in a drug substance by comparing their analytical properties (e.g., retention time in chromatography) with those of the known standard. amazonaws.com
Regulatory Compliance: Regulatory bodies like the FDA and EMA require the use of well-characterized reference standards to ensure that pharmaceutical products meet stringent quality and safety requirements. pharmacy.bizlabroots.compharmamirror.com Failure to use properly characterized standards can delay the approval of a new drug. pharmtech.com
This compound serves a specialized and critical role as an internal standard, particularly in mass spectrometry-based methods (e.g., LC-MS). Because it is chemically identical to the target impurity but has a different mass due to the deuterium (B1214612) atoms, it can be added to a sample in a known quantity. This allows for highly precise and accurate quantification of the non-deuterated Montelukast Cyclized Ether impurity, as it corrects for any sample loss or variability during the analytical process. This level of accuracy is vital for ensuring that impurity levels are strictly controlled within the safe limits established by regulatory guidelines.
Challenges and Advancements in Impurity Research within Regulatory Frameworks
Impurity research within the pharmaceutical industry is a dynamic field, characterized by continuous advancements in analytical capabilities and evolving regulatory expectations. labroots.com Navigating this landscape presents both challenges and opportunities for ensuring drug safety and quality.
Challenges in Impurity Research:
Detection and Characterization of Unknowns: A significant challenge is the identification of unknown impurities, which may be present at very low concentrations. eurofins.com As analytical techniques become more sensitive, new, previously undetected impurities are often discovered, requiring structural elucidation and toxicological assessment. eurofins.com
Increasingly Stringent Regulatory Guidelines: Regulatory frameworks are constantly evolving. apacsci.com There is a growing emphasis on controlling potentially mutagenic and genotoxic impurities, which have much lower acceptable limits than other impurities, adding a layer of complexity to drug development. ijrpr.comnih.govijdra.com
Complexity of Drug Molecules: Modern pharmaceuticals, including biologics and other complex molecules, present unique impurity profiles that require highly specialized analytical approaches for characterization and control. researchgate.net
Global Harmonization: While organizations like the ICH work towards harmonization, differences in regulatory requirements across various regions can still pose challenges for global pharmaceutical development. apacsci.com
Advancements in Impurity Research:
Sophisticated Analytical Techniques: The development of advanced analytical technologies has revolutionized impurity profiling. biomedres.uslabroots.com Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy provide unparalleled sensitivity and specificity for detecting, identifying, and quantifying impurities. grace.comlabroots.com
Risk-Based Approaches: Regulatory guidelines increasingly advocate for a risk-based approach to impurity control. apacsci.comfreyrsolutions.com This involves a thorough scientific evaluation of the potential for impurities to form and their impact on patient safety, allowing for more targeted and efficient control strategies. freyrsolutions.com
Use of Isotope-Labeled Standards: The synthesis and use of stable isotope-labeled standards, such as this compound, represent a significant analytical advancement. As internal standards in sensitive mass spectrometric assays, they enable highly accurate and precise quantification of trace-level impurities, helping to meet the stringent requirements of modern regulatory frameworks.
These advancements are crucial for addressing the challenges of impurity research, ultimately contributing to the development of safer and more effective medicines. biomedres.usresearchgate.net
Future Research Directions and Emerging Methodologies
Novel Synthetic Approaches for Complex Impurity Standards
The synthesis of complex, isotopically labeled impurity standards like Montelukast (B128269) Cyclized Ether impurity-d6 presents unique challenges, primarily in achieving high isotopic purity and yield. researchgate.net Future research is geared towards developing more precise and scalable synthetic methods.
Novel synthetic strategies are moving beyond traditional hydrogen-deuterium exchange reactions, which can sometimes result in incomplete or mis-deuteration. researchgate.net Emerging approaches include:
Late-Stage Functionalization: This involves introducing deuterium (B1214612) into a molecule at a later stage of the synthetic sequence. This method can be more efficient and provide better control over the position of the deuterium labels.
Biotransformation: Utilizing enzymes or microbial systems to perform specific chemical transformations offers a green and highly selective alternative to traditional chemical synthesis. hyphadiscovery.com For instance, a fungal biotransformation has been successfully used to produce a key hydroxylated metabolite of flurbiprofen, a process that could be adapted for creating deuterated intermediates. hyphadiscovery.com The synthesis of deuterated metabolites can be achieved through biotransformation or late-stage chemical synthesis from the deuterated parent compound. hyphadiscovery.com
Tandem Approaches: Combining chemical synthesis with biotransformation can be particularly useful for multi-step reaction sequences. hyphadiscovery.com A potential route for Montelukast Cyclized Ether impurity-d6 could involve the synthesis of a deuterated montelukast intermediate, followed by a chemically or enzymatically induced cyclization to form the ether impurity. The non-deuterated ether impurity has been synthesized via the intramolecular cyclization of a mesylate intermediate under specific conditions. researchgate.netresearchgate.net
Advanced Deuterium Sources: Research into new deuterium-donating reagents and catalysts aims to improve the efficiency and scalability of deuteration reactions. google.com Methods using heavy water or deuterated alcohols as the deuterium source are being optimized for higher deuteration rates and environmental friendliness, making large-scale production more feasible. google.com
The primary goal of these novel approaches is to produce highly pure deuterated standards, which are crucial for accurate quantification in pharmacokinetic and metabolic studies. pharmaffiliates.comresearchgate.net
Table 1: Emerging Synthetic Methodologies for Deuterated Impurity Standards
| Methodology | Description | Advantages |
| Late-Stage Functionalization | Introduction of deuterium atoms in the final steps of a synthetic route. | Increased efficiency, better control over label placement. |
| Biotransformation | Use of enzymes or microorganisms for specific chemical reactions. hyphadiscovery.com | High selectivity, environmentally friendly, can produce specific isomers. hyphadiscovery.com |
| Tandem Synthesis | A hybrid approach combining biotransformation and chemical synthesis steps. hyphadiscovery.com | Useful for complex, multi-step syntheses of metabolites and impurities. hyphadiscovery.com |
| Advanced Deuterium Sources | Development of new reagents and catalysts for deuteration. google.com | Improved reaction rates, higher yields, and enhanced safety profiles. google.com |
Advanced Analytical Techniques for Comprehensive Impurity Identification
The accurate identification and quantification of impurities, even at trace levels, is paramount. For deuterated standards like this compound, advanced analytical techniques are indispensable.
Future methodologies will focus on enhancing sensitivity, resolution, and structural elucidation capabilities.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) remains a cornerstone for separating montelukast from its impurities. nih.govijpronline.com Future developments will involve the use of novel column chemistries and smaller particle sizes to achieve even greater resolution between closely related structures, such as isomers. nih.gov
Mass Spectrometry (MS): The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for impurity profiling. researchgate.net High-Resolution Mass Spectrometry (HRMS) and multi-stage tandem mass spectrometry (MSn) provide precise mass measurements and fragmentation data, which are essential for confirming the elemental composition and structure of unknown impurities. nih.gov These techniques are particularly vital for verifying the structure and isotopic distribution of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a definitive technique for the structural elucidation of organic molecules. pharmaffiliates.com For deuterated compounds, NMR is used to confirm the exact location and extent of deuterium incorporation, ensuring the quality of the impurity standard. pharmaffiliates.com
Analytical Quality by Design (AQbD): This systematic approach involves designing analytical methods with predefined objectives and a thorough understanding of the factors that can influence method performance. youtube.com By using design of experiments (DoE), methods can be optimized for robustness, ensuring reliable performance for routine quality control of impurities. youtube.com
The integration of these techniques provides a comprehensive analytical toolkit for the unambiguous identification, characterization, and quantification of this compound.
Table 2: Advanced Analytical Techniques in Impurity Profiling
| Technique | Application for this compound | Key Advantages |
| RP-HPLC | Separation from montelukast and other related impurities. nih.govijpronline.com | High resolving power, well-established for montelukast impurity profiling. nih.gov |
| LC-MS/HRMS | Identification and structural confirmation based on mass-to-charge ratio and fragmentation patterns. nih.govresearchgate.net | High sensitivity and specificity, provides molecular weight and formula. nih.gov |
| NMR Spectroscopy | Definitive structural elucidation and confirmation of deuterium label position. pharmaffiliates.com | Provides detailed structural information, essential for characterizing new compounds. pharmaffiliates.com |
| AQbD | Systematic development of robust and reliable analytical methods for quantification. youtube.com | Ensures method robustness and lifecycle management. youtube.com |
Deeper Mechanistic Insights into Impurity Formation at the Molecular Level
Understanding how an impurity is formed is crucial for controlling its presence in the final drug product. The formation of the Montelukast Cyclized Ether impurity is understood to be a result of the inherent instability of a key synthetic intermediate. google.com
Specifically, the impurity is generated via an intramolecular cyclization reaction of the mesylate intermediate, 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-methanesulfonyloxypropyl)-phenyl)-2-propanol. researchgate.netgoogle.com This reaction highlights the low chemical stability of montelukast and its intermediates. bohrium.com
Future research in this area will leverage a combination of experimental and computational approaches to gain a more profound understanding of this and other degradation pathways:
Forced Degradation Studies: Subjecting montelukast and its intermediates to various stress conditions (such as acid, base, oxidation, heat, and light) helps to identify potential degradation products and elucidate their formation pathways. nih.govijpsdronline.comresearchgate.netajpaonline.com Studies have shown that montelukast is susceptible to degradation under oxidative and photolytic conditions, leading to impurities like montelukast S-oxide and its (Z)-isomer. nih.govresearchgate.net
Kinetic Modeling: Studying the rate of impurity formation under different conditions (e.g., temperature, pH, solvent) can provide quantitative data to build kinetic models. This information is invaluable for optimizing reaction and storage conditions to minimize impurity generation.
Computational Chemistry: Quantum mechanics (QM) calculations can be used to model the reaction pathway of the cyclization at a molecular level. This can help to identify the transition state energies and intermediates, providing a detailed picture of the reaction mechanism and explaining why the cyclization is a favored degradation route under certain conditions.
A deeper mechanistic understanding will enable the rational design of manufacturing processes that prevent or minimize the formation of the cyclized ether impurity.
Predictive Modeling for Impurity Generation in Pharmaceutical Processes
The ability to predict the formation of impurities before a synthetic process is scaled up would represent a significant advance in pharmaceutical development. Emerging in silico and computational modeling tools are making this a reality.
Predictive modeling for impurity generation involves using computer algorithms and databases to forecast the likelihood of certain impurities forming under specific process parameters.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a molecule and its properties, including its propensity to degrade or form byproducts. These models can be trained on existing data to predict the stability of new compounds or intermediates.
Expert Systems and Knowledge-Based Systems: These systems use a set of predefined rules based on known chemical reactions and degradation pathways to predict potential impurities. For example, knowing that the montelukast mesylate intermediate is prone to cyclization, an expert system could flag this as a potential risk. google.com
Machine Learning and Deep Learning: These advanced computational models can analyze vast datasets from various sources to identify complex patterns and correlations that may not be obvious to human researchers. nih.govresearchgate.net By training these models on data from forced degradation studies and historical manufacturing batches, it may be possible to predict the impurity profile of montelukast under a new set of conditions with increasing accuracy. nih.gov Software like ADMET Predictor™ is already used to forecast the properties of known degradation products. nih.govacs.org
The integration of these predictive models into the process development workflow can help scientists to proactively identify high-risk steps and design more robust manufacturing processes, ultimately leading to safer and purer medicines. nih.gov
Q & A
Q. What analytical techniques are recommended for detecting and quantifying Montelukast Cyclized Ether impurity-d6 in pharmaceutical formulations?
Methodological Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying Montelukast Cyclized Ether impurity-d5. Validation parameters, including specificity, linearity, accuracy, and precision, must adhere to ICH Q2(R1) guidelines. For example, system suitability tests using reference standards (e.g., this compound with CAS 168214-67-3) ensure method robustness. Column selection (C18 reversed-phase) and mobile phase optimization (acetonitrile-phosphate buffer) are critical to resolving co-eluting peaks .
Q. How is this compound synthesized and characterized in laboratory settings?
Methodological Answer: The impurity is synthesized via controlled cyclization of Montelukast intermediates under acidic or thermal conditions. Deuterium labeling (d6) is achieved using deuterated solvents (e.g., D2O or deuterated acetic acid) during synthesis. Characterization involves nuclear magnetic resonance (NMR) for structural elucidation (e.g., confirming ether linkage via -NMR) and high-resolution mass spectrometry (HRMS) to verify isotopic purity (>98% deuterium incorporation). Stability studies under accelerated conditions (40°C/75% RH) assess degradation pathways .
Advanced Research Questions
Q. How can researchers resolve discrepancies in quantification results of this compound across different analytical laboratories?
Methodological Answer: Inter-laboratory studies using harmonized protocols (e.g., USP <1225>) and shared reference materials (e.g., certified this compound standards) reduce variability. Statistical tools like analysis of variance (ANOVA) identify systematic errors. For instance, differences in column batch performance or detector calibration can be mitigated by cross-validating results with orthogonal methods, such as capillary electrophoresis (CE) or NMR quantification .
Q. What experimental strategies elucidate the formation pathways of this compound during active pharmaceutical ingredient (API) synthesis?
Methodological Answer: Reaction trajectory analysis using in-situ FTIR or Raman spectroscopy monitors intermediates during synthesis. For example, cyclization via acid-catalyzed ether formation can be tracked by observing carbonyl group disappearance. Isotopic labeling (e.g., ) combined with MS fragmentation pinpoints cyclization sites. Computational modeling (DFT calculations) predicts energetically favorable pathways, validated by isolating intermediates under controlled conditions (e.g., low-temperature quenching) .
Q. How does this compound influence biological activity in preclinical models, and what methodologies assess its safety profile?
Methodological Answer: In vitro cytotoxicity assays (e.g., HepG2 cell viability tests) and in vivo rodent models evaluate toxicity. For example, oxidative stress markers (malondialdehyde, MDA) and antioxidant enzymes (superoxide dismutase, SOD) are quantified in liver homogenates to assess hepatotoxicity. Comparative studies with non-deuterated analogs isolate isotope effects. Dose-response curves and histopathological scoring (e.g., liver tissue sections) provide mechanistic insights .
Q. What statistical approaches address conflicting data on impurity-related pharmacological effects, such as neuropsychiatric outcomes observed in Montelukast studies?
Methodological Answer: Propensity score matching (PSM) controls for confounding variables (e.g., age, comorbidities) in retrospective cohort studies. Meta-analyses using random-effects models account for heterogeneity across studies, as seen in conflicting neuropsychiatric data (e.g., Glockler-Lauf vs. Ali studies). Sensitivity analyses exclude outliers, while Bayesian frameworks quantify uncertainty in causal inference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
